N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17(2)13-5-3-4-12(10-13)15(19)16-9-8-14(18)11-6-7-11/h3-5,10-11,14,18H,6-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIQNXJFJNGDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 3-(Dimethylamino)benzoic Acid
Reaction Conditions :
- Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].
- Solvent : Anhydrous dichloromethane or toluene.
- Temperature : Reflux at 40–60°C for 4–6 hours.
Procedure :
- Dissolve 3-(dimethylamino)benzoic acid (10 mmol) in 20 mL anhydrous dichloromethane.
- Add thionyl chloride (15 mmol) dropwise under nitrogen.
- Reflux until gas evolution ceases (confirmed by pH paper).
- Remove excess SOCl₂ via rotary evaporation.
Characterization
- FT-IR : Loss of O-H stretch (2500–3300 cm⁻¹), appearance of C=O stretch at 1765 cm⁻¹.
- ¹H NMR (CDCl₃) : δ 7.8–8.1 ppm (aromatic protons), δ 3.1 ppm (N(CH₃)₂).
Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine
This amine component introduces steric constraints and metabolic stability.
Cyclopropanation via Simmons-Smith Reaction
Reaction Conditions :
- Reagent : Diiodomethane (CH₂I₂), zinc-copper couple.
- Solvent : Diethyl ether.
- Temperature : 0–5°C.
Procedure :
- React allyl alcohol with CH₂I₂ and Zn(Cu) to form cyclopropanol.
- Convert cyclopropanol to 3-cyclopropyl-3-hydroxypropionaldehyde via oxidation.
- Reductive amination using ammonium acetate and sodium cyanoborohydride.
Yield : 60–68%.
Alternative Route: Grignard Reaction
- React propargyl alcohol with cyclopropylmagnesium bromide.
- Hydroxylate the triple bond using BH₃·THF followed by H₂O₂/NaOH.
- Introduce amine via Gabriel synthesis.
Yield : 55–62%.
Amide Bond Formation
Coupling the benzoyl chloride and amine is critical for final product assembly.
Schotten-Baumann Reaction
Conditions :
Procedure :
Coupling Reagent-Mediated Synthesis
Reagents : HATU, DCC, or EDCl.
Conditions :
- Solvent : N,N-Dimethylformamide.
- Base : N,N-Diisopropylethylamine.
- Temperature : Room temperature.
Procedure :
- Activate 3-(dimethylamino)benzoic acid (5 mmol) with HATU (5.5 mmol).
- Add amine (5 mmol) and stir for 12 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 80–85%.
Reaction Optimization and Challenges
Side Reactions and Mitigation
| Challenge | Solution |
|---|---|
| Hydroxyl group oxidation | Use protecting groups (e.g., TBDMS-Cl) during amidation. |
| Cyclopropane ring opening | Avoid strong acids/bases; use mild conditions (pH 7–8). |
| Low amine nucleophilicity | Activate amine with trimethylamine or use coupling reagents. |
Yield Comparison of Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Schotten-Baumann | 70–75 | 90–95 |
| HATU-mediated | 80–85 | 98–99 |
Purification and Characterization
Purification Techniques
Spectroscopic Data
Industrial-Scale Considerations
- Continuous Flow Reactors : Enhance safety and yield for cyclopropanation.
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC or KMnO4.
Reduction: Using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane, KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenating agents like NBS, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound’s key structural elements include:
- Benzamide backbone : Common among analogs.
- Cyclopropyl-hydroxypropyl chain : Enhances steric bulk and may improve metabolic resistance compared to linear alkyl chains.
Table 1: Structural Comparison of Analogs
Physical and Spectroscopic Properties
- Target Compound: No direct data, but analogs provide insights: N-[3-(dimethylamino)propyl]-3-hydroxybenzamide : Molecular weight 222.28; hydroxyl and dimethylamino groups may enhance solubility in polar solvents. 3-(benzyloxy)-N-(3-hydroxypropyl)benzamide : Higher molecular weight (285.34) due to benzyloxy group, increasing lipophilicity. Compound 23 : Melting point 177–179°C; ¹H NMR signals at δ 1.15–1.35 (cyclopropyl), δ 6.8–7.4 (aromatic), and δ 3.8 (methoxy).
Key Differentiators and Limitations
- Cyclopropyl vs. Linear Alkyl Chains : The target’s cyclopropyl group may improve metabolic stability over linear chains in and , but synthesis complexity increases.
- Dimethylamino vs.
- Lack of Direct Data: Limited experimental data on the target compound’s bioactivity or catalytic performance necessitate extrapolation from analogs.
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and case studies that highlight its therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 248.34 g/mol. The compound features a dimethylamino group, which is known to enhance solubility and bioavailability, alongside a cyclopropyl group that can influence its pharmacokinetic properties.
Synthesis Overview:
- Starting Materials: The synthesis typically begins with 3-dimethylaminobenzoic acid and 3-cyclopropyl-3-hydroxypropylamine.
- Amidation Reaction: The acid is converted to its corresponding acid chloride using thionyl chloride under reflux conditions.
- Coupling Reaction: The acid chloride is then reacted with 3-cyclopropyl-3-hydroxypropylamine in the presence of a base like triethylamine to yield the desired amide.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. In vitro studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Anticancer Activity
Research has also indicated potential anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis through the activation of caspase pathways.
Case Study:
In a study published in Journal of Medicinal Chemistry, this compound was tested against MCF-7 cells. Results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM, indicating significant anticancer potential .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: It may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Receptor Modulation: The dimethylamino group is thought to enhance binding affinity to various receptors, potentially modulating neurotransmitter systems which can lead to neuroprotective effects.
Pharmacological Applications
Given its diverse biological activities, this compound could be explored for several therapeutic applications:
- Antimicrobial agents for treating resistant bacterial infections.
- Oncology treatments targeting specific cancer types.
- Neuropharmacology for conditions related to neurotransmitter imbalances.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide?
The synthesis typically involves multi-step protocols with controlled reaction conditions. Key steps include:
- Nucleophilic substitution : Polar solvents (e.g., DMF or acetonitrile) enhance reactivity, while temperatures between 60–80°C optimize yield .
- Functional group protection : Hydroxyl groups may require temporary protection (e.g., silylation) to prevent side reactions during coupling steps .
- Final deprotection and purification : Acidic or basic hydrolysis followed by column chromatography ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with dimethylamino protons appearing as singlets (~2.8–3.2 ppm) and cyclopropyl protons as multiplet signals (~0.5–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 347.2) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (hydroxyl O-H) confirm functional groups .
Q. How does solvent polarity affect the stability and solubility of this compound?
- Stability : Polar aprotic solvents (e.g., DMSO) enhance stability by reducing hydrolysis, while protic solvents (e.g., ethanol) may degrade the compound over time .
- Solubility : Solubility is highest in chloroform (≥50 mg/mL) and DMSO (≥100 mg/mL), but limited in aqueous buffers (<1 mg/mL), necessitating stock solutions in organic solvents for biological assays .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activity data (e.g., kinase inhibition vs. antibacterial effects)?
Discrepancies often arise from:
- Assay conditions : Varying ATP concentrations in kinase assays (e.g., CDK2 IC50 ranges from 0.5–5 µM depending on ATP levels) .
- Structural analogs : Minor modifications (e.g., replacing dimethylamino with morpholino groups) alter target selectivity, leading to divergent activity profiles .
- Solution-phase degradation : Hydrolysis in aqueous media may reduce potency, necessitating stability tests under assay conditions .
Q. What experimental strategies are recommended for studying its mechanism of action as a kinase inhibitor?
- Enzyme kinetics : Use recombinant kinases (e.g., CDK2/cyclin E) to measure inhibition constants (Ki) under varying ATP/substrate concentrations .
- Crystallography : Co-crystallization with target kinases (e.g., PDB deposition) identifies binding interactions, such as hydrogen bonding with the amide carbonyl .
- Cellular assays : Pair kinase inhibition data (Western blot for phospho-targets) with cytotoxicity profiles (MTT assays) to validate selectivity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetics?
- Modify substituents : Replace the cyclopropyl group with bulkier moieties (e.g., tert-butyl) to enhance metabolic stability .
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce LogP from ~3.5 to ~2.0, improving aqueous solubility .
- In vitro ADME : Assess hepatic microsomal stability (e.g., t1/2 > 60 min in human liver microsomes) and plasma protein binding (e.g., >90% bound) to prioritize analogs .
Q. What methods address variability in pharmacokinetic data across preclinical models?
- Species-specific metabolism : Compare metabolite profiles in rat vs. human hepatocytes to identify unstable metabolites .
- Dosing routes : Intravenous administration bypasses first-pass metabolism, providing clearer absorption data vs. oral dosing .
- LC-MS/MS quantification : Use isotopically labeled internal standards (e.g., deuterated analogs) to minimize matrix effects in plasma/tissue samples .
Data Contradiction Analysis
Q. How to resolve conflicting reports on its antibacterial efficacy?
- Strain specificity : Activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) may not extend to Gram-negative strains due to efflux pumps .
- Biofilm vs. planktonic assays : Biofilm-embedded bacteria show 4–8x higher MICs, requiring adjusted experimental endpoints .
- Synergy testing : Combine with efflux pump inhibitors (e.g., reserpine) to distinguish intrinsic vs. resistance-mediated inactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
